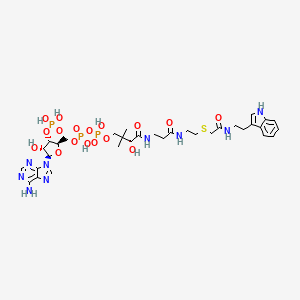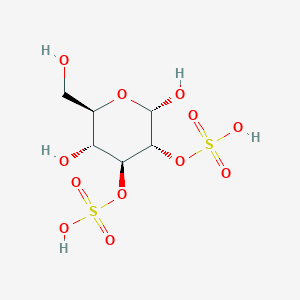
2,3-DI-O-Sulfo-alpha-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di-O-Sulfo-Alpha-D-Glucopyranose is a sulfated derivative of glucose, belonging to the class of organic compounds known as hexoses. These are monosaccharides in which the sugar unit is a six-carbon containing moiety. The compound is characterized by the presence of two sulfate groups attached to the 2nd and 3rd carbon atoms of the glucose molecule, forming a highly sulfated structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-O-Sulfo-Alpha-D-Glucopyranose typically involves the selective sulfation of glucose derivatives. One common method includes the use of sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction is carried out at low temperatures to prevent over-sulfation and degradation of the glucose molecule .
Industrial Production Methods
Industrial production of this compound may involve similar sulfation techniques but on a larger scale. The process requires precise control of reaction parameters, including temperature, solvent composition, and reaction time, to ensure high yield and purity of the product. Advanced purification techniques such as ion-exchange chromatography and crystallization are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Di-O-Sulfo-Alpha-D-Glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can lead to the formation of de-sulfated glucose derivatives.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, de-sulfated glucose derivatives, and various substituted glucose compounds .
Scientific Research Applications
2,3-Di-O-Sulfo-Alpha-D-Glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects, including anticoagulant and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations
Mechanism of Action
The mechanism of action of 2,3-Di-O-Sulfo-Alpha-D-Glucopyranose involves its interaction with specific molecular targets, such as proteins and enzymes. The sulfate groups enhance the compound’s ability to bind to these targets, modulating their activity and leading to various biological effects. For example, the compound can inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Di-O-Sulfo-Beta-D-Glucopyranose
- 3,6-Di-O-Sulfo-Alpha-D-Glucopyranose
- 2,3,6-Tri-O-Sulfo-Alpha-D-Glucopyranose
Uniqueness
2,3-Di-O-Sulfo-Alpha-D-Glucopyranose is unique due to its specific sulfation pattern, which imparts distinct chemical and biological properties. Compared to other sulfated glucose derivatives, it exhibits higher binding affinity to certain proteins and enzymes, making it a valuable compound in biochemical research and therapeutic applications .
Properties
Molecular Formula |
C6H12O12S2 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H12O12S2/c7-1-2-3(8)4(17-19(10,11)12)5(6(9)16-2)18-20(13,14)15/h2-9H,1H2,(H,10,11,12)(H,13,14,15)/t2-,3-,4+,5-,6+/m1/s1 |
InChI Key |
ORUZACWROKWTRH-DVKNGEFBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Deoxy-6-O-phosphono-1-[(phosphonomethyl)amino]-L-threo-hexitol](/img/structure/B10777405.png)
![5-(2-{2-[(Tert-butoxy-hydroxy-methyl)-amino]-1-hydroxy-3-phenyl-propylamino}-3-hydroxy-3-pentylamino-propyl)-2-carboxymethoxy-benzoic acid](/img/structure/B10777417.png)
![2-[2-(1-Amino-3-methylsulfanylpropyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetic acid](/img/structure/B10777421.png)
![2-{5-[Amino(iminio)methyl]-6-chloro-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate](/img/structure/B10777428.png)
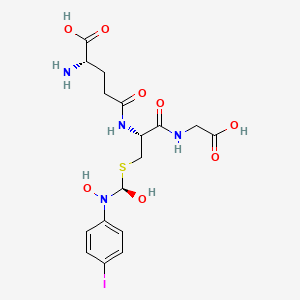
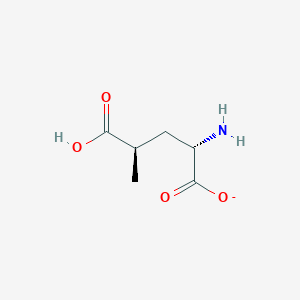
![(10R,11S,12S,14R,16S,20S,21R,22S)-16-[(R)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2S,3S,7R,8R,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777446.png)
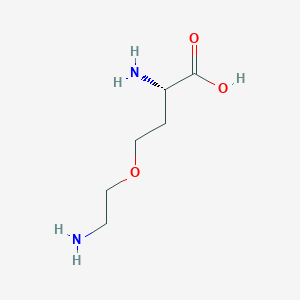
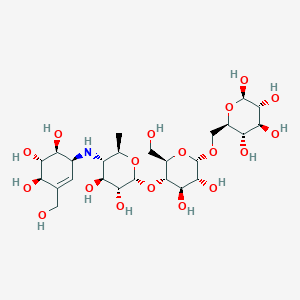
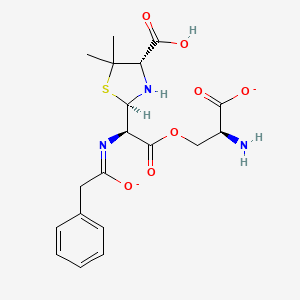

![{1-[(3-Hydroxy-methyl-5-phosphonooxy-methyl-pyridin-4-ylmethyl)-amino]-ethyl}-phosphonic acid](/img/structure/B10777476.png)
![(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-[(S)-hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777482.png)
